(1,1'-Biphenyl)sodium
Overview
Description
“(1,1’-Biphenyl)sodium” is also known as Sodium biphenyl. It is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . Biphenyl sodium complex is generally used as a difunctional anionic initiator to synthesize block copolymers and also as a reagent to detect the organic halogen .
Synthesis Analysis
The synthesis of biphenyl systems was first reported by Wurtz, who demonstrated carbon–carbon bond formation reactions between two alkyl halides in the presence of sodium metal. Fitting expanded this work to include the C (sp2)–C (sp2) homodimerization of aryl halides .
Molecular Structure Analysis
The molecular formula of Sodium biphenyl is C12H9Na . The biphenyl molecule consists of two connected phenyl rings .
Chemical Reactions Analysis
Biphenyl undergoes sulfonation which followed by base hydrolysis, produces p-hydroxyphenyl . Sodium biphenyl reagent is used to cleave the covalent fluorine bonds in organic compounds and biological samples .
Physical And Chemical Properties Analysis
Sodium biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .
Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl derivatives are used to produce an extensive range of drugs and products for agriculture . They serve as versatile and multifaceted platforms in medicinal chemistry, with a large number of biphenyl derivatives being patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Electronics
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Overcharge Protection for Sodium Batteries
An aromatic compound (biphenyl) is investigated as an overcharge protection additive for sodium batteries . It is found that biphenyl can be electro-polymerized at 4.3 V (vs. Na/Na+), which protects the Na0.44MnO2/Na batteries from voltage runaway for more than 800% overcharge capacity by consuming the overcharge current .
Production of Polychlorinated Biphenyls (PCBs)
Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Intermediate for Other Organic Compounds
Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Battery Performance
Biphenyl derivatives have been evaluated for battery performance as cathode active materials for rechargeable lithium-ion and sodium-ion batteries .
Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals .
Carboxylation of Allylic Barium Reagents
Biphenyl derivatives are used in the regio- and stereoselective carboxylation of allylic barium reagents .
Hydrogen-Bonded Organic Frameworks (HOFs)
Biphenyl derivatives are used in the application of Hydrogen‐Bonded Organic Frameworks (HOFs) with redox‐active imide units as cathode active materials for rechargeable lithium-ion and sodium-ion batteries .
Safety And Hazards
properties
InChI |
InChI=1S/C12H10.Na/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYJSOWHQYRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS] | |
Record name | (1,1'-Biphenyl)sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21696 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 53446764 | |
CAS RN |
5137-46-2 | |
Record name | (1,1'-biphenyl)sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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